Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate typically involves the reaction of 4-phenoxyphenylacetic acid with ethyl cyanoacetate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Ethyl 2-cyano-2-(4-phenoxyphenyl)acetate can be compared to other similar compounds, such as Ethyl cyanoacetate and 4-phenoxyphenylacetic acid. While these compounds share structural similarities, this compound is unique in its combination of functional groups, which contributes to its distinct reactivity and applications.
Comparison with Similar Compounds
Ethyl cyanoacetate
4-phenoxyphenylacetic acid
Ethyl 2-cyano-3-(4-phenoxyphenyl)propionate
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(4-phenoxyphenyl)acetate |
InChI |
InChI=1S/C17H15NO3/c1-2-20-17(19)16(12-18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11,16H,2H2,1H3 |
InChI Key |
IELLDNXJNFHROA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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